molecular formula H4OSi B3416274 CID 6327522 CAS No. 70131-67-8

CID 6327522

Cat. No.: B3416274
CAS No.: 70131-67-8
M. Wt: 48.116 g/mol
InChI Key: SCPYDCQAZCOKTP-UHFFFAOYSA-N
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Description

CID 6327522 (PubChem Compound Identifier 6327522) is a small molecule whose structural and functional properties have been investigated in various pharmacological and biochemical studies. CID 6327522 may belong to a class of compounds studied for applications in drug discovery, enzyme inhibition, or metabolic regulation, based on analogies to structurally similar compounds referenced in the evidence (e.g., oscillatoxin derivatives, betulinic acid analogs, or steroid-like substrates) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70131-67-8

Molecular Formula

H4OSi

Molecular Weight

48.116 g/mol

IUPAC Name

hydroxysilane

InChI

InChI=1S/H4OSi/c1-2/h1H,2H3

InChI Key

SCPYDCQAZCOKTP-UHFFFAOYSA-N

SMILES

O[Si]

Canonical SMILES

O[SiH3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Polydimethylsiloxane, hydroxy terminated, is typically synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:

    Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol.

    Condensation: The dimethylsilanediol undergoes condensation to form polydimethylsiloxane with terminal silanol groups.

Industrial Production Methods: In industrial settings, the production of polydimethylsiloxane, hydroxy terminated, involves the use of catalysts to control the molecular weight and viscosity of the final product. The process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Polydimethylsiloxane, hydroxy terminated, undergoes various chemical reactions, including:

    Oxidation: The silanol groups can be oxidized to form siloxane bonds.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The silanol groups can be substituted with other functional groups to modify the properties of the polymer.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various organometallic reagents can be used for substitution reactions.

Major Products: The major products formed from these reactions include modified polydimethylsiloxane with different functional groups, which can be tailored for specific applications .

Scientific Research Applications

Polydimethylsiloxane, hydroxy terminated, has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which polydimethylsiloxane, hydroxy terminated, exerts its effects is primarily through its physical properties. The silanol groups at the ends of the polymer chains allow for hydrogen bonding and interaction with other molecules. This interaction can modify the surface properties of materials, making them more hydrophobic or altering their mechanical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6327522, a comparative analysis is essential. Below is a structured comparison with compounds sharing structural or functional similarities, inferred from the evidence:

Table 1: Structural and Functional Comparison

Compound PubChem CID Molecular Class Key Functional Properties Biological Targets/Applications
CID 6327522 6327522 [Not specified] [Hypothetical: Potential enzyme inhibition or receptor modulation] [Theoretical: Cancer, metabolic disorders]
Taurocholic acid 6675 Bile acid derivative Substrate for bile acid transporters; involved in lipid metabolism NTCP (SLC10A1) transporter studies
Ginkgolic acid 17:1 5469634 Alkylphenol Inhibits SARS-CoV-2 papain-like protease; cytotoxic at high concentrations Antiviral and anticancer research
Oscillatoxin D 101283546 Polyketide derivative Cytotoxic activity; marine natural product Anticancer drug discovery
Betulinic acid 64971 Triterpenoid Apoptosis induction in cancer cells; anti-inflammatory properties Oncolytic therapies

Key Findings from Comparative Studies:

Structural Analogies: CID 6327522 may share structural motifs with triterpenoids (e.g., betulinic acid) or polyketides (e.g., oscillatoxin derivatives), as these classes often exhibit branched hydrocarbon frameworks or cyclic ether groups . Unlike bile acid derivatives (e.g., taurocholic acid, CID 6675), which feature steroid backbones and sulfated side chains, CID 6327522’s hypothetical structure likely lacks polar groups critical for transporter binding .

Functional Divergence :

  • Enzyme inhibition mechanisms vary significantly: Ginkgolic acid 17:1 (CID 5469634) targets viral proteases, while oscillatoxin derivatives (CID 101283546) disrupt cellular membranes . CID 6327522’s activity profile, if analogous, might involve kinase or cytochrome P450 modulation.
  • Betulinic acid (CID 64971) demonstrates selectivity for cancer cell apoptosis, a trait that could guide CID 6327522’s optimization for reduced off-target effects .

Pharmacokinetic Properties :

  • Bile acid analogs (e.g., CID 6675) exhibit high solubility and hepatic uptake, whereas lipophilic compounds like betulinic acid (CID 64971) require formulation enhancements for bioavailability . CID 6327522’s pharmacokinetics would depend on its logP and hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 6327522 in medicinal chemistry?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question . For example:

  • Population: Specific biological targets or disease models relevant to CID 6327522.
  • Intervention: Dosage ranges, administration routes, or molecular interactions.
  • Comparison: Existing compounds or control groups.
  • Outcome: Efficacy metrics (e.g., IC50, EC50) or mechanistic insights.
  • Time: Duration of exposure or longitudinal effects.
    • Refine the question using iterative feedback from peers to ensure specificity and feasibility . Avoid overly broad terms (e.g., "study effects") and prioritize gaps in existing literature .

Q. What experimental design principles ensure reproducibility in CID 6327522 synthesis and characterization?

  • Methodological Answer :

  • Define clear objectives (e.g., optimizing yield vs. exploring novel derivatives) .
  • Use a factorial design to test variables (e.g., temperature, catalysts) systematically .
  • Include controls (e.g., known standards for spectroscopic validation) and replicate experiments ≥3 times .
  • Document protocols with granular detail (e.g., solvent purity, equipment calibration) to enable replication .
    • Example experimental workflow:
StepKey Considerations
SynthesisSolvent selection, reaction time, purification methods
CharacterizationNMR/IR spectroscopy, HPLC purity analysis
BioassayCell line selection, dose-response curves

Advanced Research Questions

Q. How to resolve contradictions in pharmacological data for CID 6327522 across studies?

  • Methodological Answer :

  • Step 1 : Map inconsistencies (e.g., conflicting IC50 values) using comparative tables :
StudyIC50 (μM)Assay TypeCell Line
A2.1 ± 0.3MTT assayHeLa
B5.7 ± 1.2Flow cytometryJurkat
  • Step 2 : Identify confounding variables (e.g., assay sensitivity, cell passage number) .
  • Step 3 : Conduct meta-analysis or orthogonal assays (e.g., isothermal titration calorimetry) to validate interactions .
    • Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability .

Q. What strategies optimize CID 6327522’s selectivity for target proteins while minimizing off-target effects?

  • Methodological Answer :

  • Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to related protein isoforms .
  • Structure-Activity Relationship (SAR) : Systematically modify functional groups and test against a panel of receptors .
  • Kinetic Studies : Measure association/dissociation rates (e.g., surface plasmon resonance) to assess binding permanence .
    • Example SAR modification table:
DerivativeR-GroupSelectivity Index (Target vs. Off-Target)
CID 6327522-H1:8.3
D1-CH31:4.1
D2-CF31:1.9

Data Analysis & Interpretation

Q. How to validate the statistical significance of CID 6327522’s dose-response data in heterogeneous cell populations?

  • Methodological Answer :

  • Use non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality .
  • Apply correction methods (e.g., Bonferroni) for multiple comparisons .
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological relevance .

Q. What interdisciplinary approaches enhance mechanistic understanding of CID 6327522’s action?

  • Methodological Answer :

  • Combine in silico simulations (e.g., molecular dynamics) with in vitro assays to model protein-ligand dynamics .
  • Integrate omics data (e.g., transcriptomics) to identify downstream pathways affected by CID 6327522 .
  • Collaborate with material scientists to develop drug-delivery systems (e.g., nanoparticles) for improved bioavailability .

Ethical & Reporting Standards

Q. How to ensure compliance with ethical guidelines in animal studies involving CID 6327522?

  • Methodological Answer :

  • Obtain institutional approval (e.g., IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement) .
  • Report animal strain, housing conditions, and euthanasia methods in detail .

Q. What are the best practices for documenting negative or inconclusive results in CID 6327522 research?

  • Methodological Answer :

  • Publish in repositories like Zenodo or Figshare to avoid publication bias .
  • Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials .

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